2-({[(2-Phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound with the molecular formula C23H16N2O3. It is known for its applications in proteomics research and is often used in the study of histone deacetylase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can modulate the acetylation levels of histone proteins, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core structure.
2-Phenylquinoline-4-carbonyl derivatives: These compounds have similar functional groups and are studied for similar applications.
Uniqueness
2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit histone deacetylases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C24H17N3O3S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C24H17N3O3S/c28-22(27-24(31)26-20-13-7-5-11-17(20)23(29)30)18-14-21(15-8-2-1-3-9-15)25-19-12-6-4-10-16(18)19/h1-14H,(H,29,30)(H2,26,27,28,31) |
InChI Key |
TVBUDTLKKNCTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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